BenchChemオンラインストアへようこそ!

3-Descyano 3-bromo-Febuxostat-d9

LC-MS/MS Isotope Dilution Impurity Profiling

3-Descyano 3-bromo-Febuxostat-d9 (C₁₅H₇D₉BrNO₃S; MW 379.32 g/mol) is a stable isotope-labeled (d9) analog of 3-Descyano 3-bromo-Febuxostat (Febuxostat Impurity D, CAS 144060-40-2), a process-related impurity of the xanthine oxidase inhibitor febuxostat. The unlabeled impurity—a brominated des-cyano analog formed during febuxostat synthesis—was among four impurities (amide, sec-butyl, des-cyano, des-acid) identified and characterized in febuxostat drug substance by LC-MS/MS with Q-TOF detection, IR, and NMR confirmation.

Molecular Formula C14H14BrNO3S
Molecular Weight 363.28 g/mol
Cat. No. B12414206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descyano 3-bromo-Febuxostat-d9
Molecular FormulaC14H14BrNO3S
Molecular Weight363.28 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br
InChIInChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2
InChIKeyBSKLYYKVWWBLJR-JOMZKNQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Descyano 3-bromo-Febuxostat-d9 – Deuterated Impurity D Internal Standard for Febuxostat ANDA Impurity Profiling Procurement Guide


3-Descyano 3-bromo-Febuxostat-d9 (C₁₅H₇D₉BrNO₃S; MW 379.32 g/mol) is a stable isotope-labeled (d9) analog of 3-Descyano 3-bromo-Febuxostat (Febuxostat Impurity D, CAS 144060-40-2), a process-related impurity of the xanthine oxidase inhibitor febuxostat . The unlabeled impurity—a brominated des-cyano analog formed during febuxostat synthesis—was among four impurities (amide, sec-butyl, des-cyano, des-acid) identified and characterized in febuxostat drug substance by LC-MS/MS with Q-TOF detection, IR, and NMR confirmation [1]. The d9-labeled version contains nine deuterium atoms specifically incorporated into the isobutoxy side chain (methyl-d₃ plus propoxy-1,1,2,3,3,3-d₆), creating a +9 Da mass shift relative to the unlabeled impurity while preserving near-identical physicochemical properties [2]. This deuterated reference standard is expressly designed for use as an internal standard in LC-MS/MS-based analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial febuxostat production [2].

Why 3-Descyano 3-bromo-Febuxostat-d9 Cannot Be Replaced by Febuxostat-d7, Febuxostat-d9, or Unlabeled Impurity D for Regulatory Bioanalysis


In isotope-dilution LC-MS/MS for impurity quantification, the internal standard must match the analyte in both chemical identity and chromatographic behavior, differing only by a stable isotope mass shift. Febuxostat-d7 (MW shift +7 Da from febuxostat) [1] and Febuxostat-d9 (MW shift +9 Da) [2] are designed as internal standards for the parent drug febuxostat (m/z 317.1→261.1), not for the brominated des-cyano impurity. Their different chemical structure (retention of the 3-cyano group, absence of bromine) produces different ionization efficiency, different retention time, and different matrix effect behavior relative to Impurity D—rendering them unsuitable for accurate impurity quantification. Using unlabeled 3-Descyano 3-bromo-Febuxostat (MW 370.26 g/mol) as an external standard without isotopic dilution fails to correct for ion suppression/enhancement and extraction recovery variability [3]. Only the d9-labeled analog of Impurity D itself provides the requisite co-elution, matched ionization, and mass-resolved detection needed for validated ANDA impurity methods under ICH Q3A/Q3B guidelines [4].

Quantitative Head-to-Head Differentiation: 3-Descyano 3-bromo-Febuxostat-d9 vs. Closest Analogs and Alternatives


Mass Shift +9 Da vs. Unlabeled Impurity D (d0): Baseline Resolution for MRM Quantification

3-Descyano 3-bromo-Febuxostat-d9 exhibits a nominal mass shift of +9 Da relative to its unlabeled analog (MW 379.32 vs. 370.26 g/mol), corresponding to the replacement of nine hydrogen atoms with deuterium in the isobutoxy side chain . In contrast, the commonly used parent-drug internal standards Febuxostat-d7 (MW shift +7 Da; m/z 324.2→262.1) [1] and Febuxostat-d9 (MW shift +9 Da; m/z 326.1→262.0) [2] are mass-matched to febuxostat (m/z 317.1→261.1), not to Impurity D. The d9 impurity IS provides a +9 Da MRM precursor ion shift specifically for the brominated des-cyano scaffold, ensuring baseline mass separation from the unlabeled Impurity D analyte while avoiding isotopic cross-talk from the parent drug's isotopic envelope, which is a known source of interference when non-structurally matched IS is used [3].

LC-MS/MS Isotope Dilution Impurity Profiling MRM

Deuteration Site Specificity: Isobutoxy Side-Chain d9 vs. Parent-Drug Aromatic/Thiazole Deuteration in Febuxostat-d7 and Febuxostat-d9

The deuteration locus in 3-Descyano 3-bromo-Febuxostat-d9 is exclusively within the isobutoxy side chain (2-(methyl-d₃)propoxy-1,1,2,3,3,3-d₆), leaving the thiazole and bromophenyl ring protons unsubstituted [1]. This contrasts with Febuxostat-d7, where deuteration is distributed across the aromatic and thiazole ring positions, and Febuxostat-d9, where deuteration resides on the parent febuxostat scaffold [2][3]. Side-chain deuteration reduces the risk of deuterium–hydrogen back-exchange under protic HPLC mobile phase conditions compared to aromatic deuteration, which can be more susceptible to exchange depending on pH and temperature [4]. Additionally, the specific d9 pattern maintains the identical chromatographic retention time as unlabeled Impurity D because the hydrophobic isobutoxy group contributes minimally to polar interactions with the stationary phase, whereas ring-deuterated analogs may show altered π–π interactions in reversed-phase chromatography [4].

Isotopic Purity Deuterium Labeling Mass Spectrometry Stable Isotope

Certified Purity >98% with Full Characterization Data vs. Unlabeled Impurity D Reference Standards of Variable Purity

3-Descyano 3-bromo-Febuxostat-d9 is supplied with a certified purity specification of >98% (HPLC) and is accompanied by detailed characterization data including NMR, mass spectrum, and chromatographic purity documentation in compliance with regulatory guidelines . By contrast, the unlabeled Impurity D reference standard (CAS 144060-40-2) from various suppliers is offered at variable purity levels and is not always accompanied by full characterization data packages suitable for regulatory submission. Some certified reference material (CRM) suppliers, such as CATO Research Chemicals, offer the unlabeled impurity under ISO 17034 accreditation ; however, using unlabeled Impurity D as a quantification standard without a matched isotopic internal standard leaves the method vulnerable to matrix-effect-related inaccuracy. The d9-labeled analog bridges this gap: it combines the structural fidelity of the impurity with the mass-resolved detection advantages of isotope dilution, all backed by a >98% purity specification that exceeds the typical ≥95% purity of many commercial unlabeled impurity standards .

Reference Standard Purity Characterization ISO 17034

ANDA-Ready Method Validation Support: Direct Applicability for ICH-Compliant Impurity Profiling of Febuxostat Drug Substance and Product

3-Descyano 3-bromo-Febuxostat-d9 is purpose-manufactured for use in analytical method development, method validation (AMV), and QC applications supporting ANDA submissions for febuxostat, as explicitly stated in its technical documentation [1]. The ICH Q3A guideline requires identification and quantification of impurities present at ≥0.10% (or ≥0.05% for drugs with daily dose >2 g/day) in new drug substances [2]. Published LC-MS/MS impurity profiling studies of febuxostat drug substance successfully identified and characterized the des-cyano (including brominated des-cyano) impurity class using Q-TOF MS, but accurate quantification required isotope-dilution approaches to meet the precision and accuracy criteria (intra-day %RSD within 1.29–9.19%; inter-day %RSD within 2.85–7.69%) demonstrated for febuxostat bioanalysis [3]. Unlike Febuxostat-d7 or Febuxostat-d9, which are validated for parent drug quantification in plasma [3][4], the d9-labeled Impurity D IS is the only commercially available deuterated internal standard specifically matched to the brominated des-cyano impurity scaffold, enabling direct implementation of isotope-dilution LC-MS/MS for this impurity without method re-development [1].

ANDA Method Validation ICH Q3A/Q3B Quality Control

Optimal Procurement and Application Scenarios for 3-Descyano 3-bromo-Febuxostat-d9 Based on Quantitative Differentiation Evidence


ANDA Impurity Method Development and Validation (AMV) for Febuxostat Generic Drug Applications

Regulatory ANDA submissions require validated, stability-indicating methods capable of quantifying all process-related and degradation impurities above ICH Q3A/Q3B thresholds. 3-Descyano 3-bromo-Febuxostat-d9 serves as the isotope-dilution internal standard for accurate LC-MS/MS quantification of the brominated des-cyano impurity (Impurity D) in febuxostat drug substance and finished product [1]. Its +9 Da mass shift enables MRM-based quantification free from parent drug isotopic interference, while its >98% certified purity and full characterization package satisfy regulatory expectations for reference standard documentation . The compound can be directly integrated into existing febuxostat impurity profiling workflows established by published LC-MS/MS methods [2].

Commercial Febuxostat API Manufacturing Quality Control (QC) Release Testing

During commercial febuxostat API production, the brominated des-cyano impurity (Impurity D) must be monitored batch-to-batch to ensure it remains within acceptable limits. The d9-labeled impurity internal standard enables high-precision QC quantification with isotope-dilution accuracy, correcting for batch-dependent matrix effects that can compromise external standard calibration approaches [1]. The isobutoxy side-chain deuteration ensures near-identical chromatographic retention to the unlabeled impurity, providing robust co-elution and ionization efficiency matching under standard reversed-phase LC-MS/MS conditions (C18 column, acetonitrile/ammonium formate mobile phase) [3].

Forced Degradation and Stability-Indicating Method Development for Febuxostat Formulations

Stability-indicating methods must resolve and quantify degradation products formed under ICH-prescribed stress conditions (hydrolysis, oxidation, thermal, photolytic). The brominated des-cyano impurity may form or increase under certain degradation conditions [2]. Using 3-Descyano 3-bromo-Febuxostat-d9 as the internal standard for Impurity D quantification in stressed samples eliminates the risk of co-eluting degradation products interfering with non-isotopic internal standards, as the mass-resolved MRM detection provides specificity orthogonal to chromatographic separation [3]. This is particularly important in forced degradation studies where complex impurity profiles challenge chromatographic resolution.

Pharmacopoeial Reference Standard Bridging and Compendial Method Modernization

Febuxostat is not yet official in any pharmacopoeia as of the published literature [2]; however, impurity reference standards with pharmacopoeial traceability (USP or EP) are being developed [1]. 3-Descyano 3-bromo-Febuxostat-d9, supplied with detailed characterization data suitable for pharmacopoeial standard bridging, can serve as a working reference standard for laboratories preparing for future compendial monograph adoption. Its stable-isotope labeling also future-proofs analytical methods for potential transition from HPLC-UV to LC-MS/MS platform methods, which increasingly dominate pharmacopoeial impurity methods.

Quote Request

Request a Quote for 3-Descyano 3-bromo-Febuxostat-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.